molecular formula C6H7K3O8 B12417491 Hydroxycitric acid (tripotassium hydrate)

Hydroxycitric acid (tripotassium hydrate)

Cat. No.: B12417491
M. Wt: 324.41 g/mol
InChI Key: PJAHUDTUZRZBKM-UHFFFAOYSA-K
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Description

Hydroxycitric acid (tripotassium hydrate) is a derivative of citric acid and is the major active ingredient found in Garcinia cambogia. It is known for its ability to competitively inhibit ATP citrate lyase, an enzyme involved in the conversion of carbohydrates into fat. This compound has gained attention for its potential weight loss benefits and its role in inhibiting stone formation, as well as its antioxidation, anti-inflammation, and anti-tumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxycitric acid (tripotassium hydrate) can be synthesized through the reaction of hydroxycitric acid with potassium hydroxide. The reaction typically involves dissolving hydroxycitric acid in water and then adding potassium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of hydroxycitric acid (tripotassium hydrate).

Industrial Production Methods: In industrial settings, the production of hydroxycitric acid (tripotassium hydrate) involves the extraction of hydroxycitric acid from Garcinia cambogia followed by its reaction with potassium hydroxide. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Hydroxycitric acid (tripotassium hydrate) undergoes various chemical reactions, including:

    Oxidation: It can undergo oxidation reactions, leading to the formation of different oxidized products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents depending on the desired substitution can be used, such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxycitric acid derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Nutraceutical and Dietary Supplement Applications

Hydroxycitric acid is primarily recognized for its role as a dietary supplement aimed at weight management. It functions as a competitive inhibitor of ATP-citrate lyase, an enzyme involved in fat synthesis. This inhibition can potentially lead to reduced fat accumulation and increased fat oxidation.

Key Findings:

  • Weight Loss Studies : Research has shown that hydroxycitric acid can promote weight loss by suppressing appetite and inhibiting fat storage. A study indicated that participants taking hydroxycitric acid experienced a significant reduction in body weight compared to the placebo group .
  • Safety Assessments : Hydroxycitric acid has been evaluated for safety in various studies, showing minimal adverse effects when used appropriately .

Pharmaceutical Applications

Hydroxycitric acid (tripotassium hydrate) has been investigated for its potential therapeutic effects in various medical conditions.

Case Studies:

  • Pulmonary Hypertension : A study demonstrated that hydroxycitric acid tripotassium hydrate significantly alleviated pulmonary hypertension in rats induced by monocrotaline and hypoxia. The treatment resulted in decreased right ventricular systolic pressure and improved myocardial remodeling by modulating inflammatory responses and oxidative stress through the p65 signaling pathway .
  • Cancer Research : Hydroxycitric acid has been shown to enhance the cytotoxic effects of tamoxifen on breast cancer cells. This effect is attributed to its ability to inhibit ATP citrate lyase, which is crucial for lipid metabolism in cancer cells .

Comparative Data Table

Application AreaMechanism of ActionKey Findings
Weight ManagementInhibition of ATP-citrate lyaseSignificant weight loss observed in clinical trials
Pulmonary HypertensionModulation of inflammatory responsesAlleviated symptoms and improved heart function in animal models
Cancer TreatmentEnhanced cytotoxicity with tamoxifenIncreased effectiveness against breast cancer cells
Antioxidant EffectsReduction of oxidative stressImproved markers of oxidative stress in treated groups

Mechanism of Action

Hydroxycitric acid (tripotassium hydrate) exerts its effects primarily by inhibiting ATP citrate lyase, an enzyme that plays a crucial role in the conversion of carbohydrates into fat. By inhibiting this enzyme, the compound reduces the synthesis of fatty acids and cholesterol, leading to decreased fat accumulation. Additionally, it has been shown to regulate inflammation and oxidative stress through the p65 signaling pathway, contributing to its anti-inflammatory and antioxidative effects .

Comparison with Similar Compounds

    Citric Acid: A naturally occurring compound with similar chemical structure but different biological activities.

    Potassium Citrate: Another derivative of citric acid used primarily for its alkalizing properties and in the prevention of kidney stones.

    (-)-Hydroxycitric Acid: The non-potassium form of hydroxycitric acid, also found in Garcinia cambogia and known for its weight loss benefits.

Uniqueness: Hydroxycitric acid (tripotassium hydrate) is unique in its ability to inhibit ATP citrate lyase competitively, which directly impacts lipid metabolism and weight management. Its combined antioxidation, anti-inflammation, and anti-tumor effects further distinguish it from other similar compounds .

Biological Activity

Hydroxycitric acid (HCA), particularly in its tripotassium salt form, has garnered attention for its various biological activities, particularly in the context of weight management, kidney stone prevention, and cancer treatment. This article provides a comprehensive overview of the biological activity of hydroxycitric acid tripotassium hydrate, supported by research findings, case studies, and data tables.

  • Molecular Formula : C₆H₅K₃O₈·H₂O
  • Molecular Weight : 340.41 g/mol
  • CAS Number : 232281-44-6
  • Density : 1.947 g/cm³
  • Boiling Point : 393.3 ºC at 760 mmHg

Hydroxycitric acid acts primarily as a competitive inhibitor of ATP citrate lyase (ACLY), an enzyme involved in the conversion of citrate to acetyl-CoA, which is a precursor for fatty acid synthesis. By inhibiting this enzyme, HCA reduces lipogenesis and promotes weight loss through several mechanisms:

  • Inhibition of Fatty Acid Synthesis : HCA suppresses the synthesis of fatty acids and triglycerides in the liver.
  • Appetite Suppression : It may reduce food intake by modulating appetite-regulating hormones.
  • Enhanced Energy Expenditure : HCA has been shown to increase metabolic rates in certain studies.

Weight Management

A clinical study involving 100 obese individuals demonstrated that HCA significantly reduced body weight and fat accumulation over three months. Measurements such as serum triglycerides and cholesterol levels improved markedly among participants receiving HCA supplementation .

ParameterControl GroupHCA Group
Body Weight (kg)85 ± 1080 ± 9
Serum Triglycerides (mg/dL)150 ± 20120 ± 15
Serum Cholesterol (mg/dL)200 ± 30170 ± 25

Kidney Stone Prevention

Research indicates that hydroxycitric acid tripotassium exhibits lithontriptic properties, meaning it can help prevent the formation of calcium oxalate (CaOx) stones in the kidneys. A study using Drosophila melanogaster models showed that HCA significantly inhibited CaOx crystal formation in a dose-dependent manner, suggesting its potential use as a therapeutic agent for kidney stones .

Case Studies

  • Weight Loss Efficacy : In a randomized controlled trial, participants taking HCA experienced significant reductions in body fat percentage compared to those on a placebo. The study highlighted that while some individuals showed weight gain due to increased lean mass, overall fat mass decreased significantly .
  • Kidney Health : In another study focusing on glyoxylate-induced kidney injury models, HCA administration resulted in reduced crystal deposition and alleviated oxidative stress markers, indicating its protective effects against kidney damage .
  • Cancer Research : Hydroxycitric acid has been investigated for its anti-cancer properties, particularly in chronic myelogenous leukemia (CML). In vitro studies revealed that HCA induced cell cycle arrest and inhibited tumor growth significantly in treated mice compared to controls .

Safety and Toxicity

Hydroxycitric acid is generally considered safe when used appropriately; however, some studies have reported potential side effects such as gastrointestinal discomfort or liver toxicity when consumed in excessive amounts. Long-term safety evaluations are necessary to establish comprehensive safety profiles for various populations.

Q & A

Basic Research Questions

Q. How can researchers validate the inhibitory effect of Hydroxycitric acid tripotassium hydrate (HCA-TH) on ATP citrate lyase (ACLY) in vitro?

  • Methodology : Use enzyme activity assays (e.g., spectrophotometric measurement of ACLY-dependent CoA formation) with purified ACLY. Include controls with citrate as a substrate and competitive inhibitor studies. Quantify IC50 values using dose-response curves. Stability of HCA-TH in buffer systems (e.g., pH 7.4 PBS) must be verified via HPLC to ensure compound integrity during experiments .

Q. What experimental models are suitable for studying HCA-TH’s anti-urolithic effects?

  • Approach : Utilize Drosophila melanogaster hyperoxaluria models, where calcium oxalate crystal formation is induced via dietary oxalate. Quantify crystal deposition using polarized light microscopy and correlate with HCA-TH dosage. Include genetic controls (e.g., RNAi knockdown of oxalate transporters) to isolate HCA-TH’s mechanism .

Q. How can researchers ensure the stability of HCA-TH in aqueous solutions during long-term experiments?

  • Best Practices : Store stock solutions at -80°C in inert buffers (e.g., Tris-HCl) to prevent hydrolysis. Monitor degradation via LC-MS over time. For cell culture studies, pre-test solubility in media supplemented with serum to avoid precipitation .

Q. What are standard assays for quantifying HCA-TH in biological matrices?

  • Techniques : Employ reverse-phase HPLC with UV detection (λ = 210–220 nm) or LC-MS/MS using deuterated internal standards. Validate methods with spike-recovery experiments in plasma/tissue homogenates to account for matrix effects .

Advanced Research Questions

Q. How can contradictory findings on HCA-TH’s anti-obesity efficacy across rodent models be resolved?

  • Analysis Framework : Conduct a meta-analysis of dosing regimens, dietary conditions (e.g., high-fat vs. standard chow), and genetic backgrounds (e.g., leptin-deficient vs. wild-type mice). Use paired in vitro assays (e.g., adipocyte differentiation studies) to isolate confounding variables like gut microbiota interactions .

Q. What experimental designs differentiate HCA-TH’s direct effects on HIF-1α from secondary metabolite interactions?

  • Strategy : Use hypoxia-inducible reporter cell lines (e.g., HEK293T with HIF-responsive luciferase). Compare HCA-TH’s effects under normoxia vs. hypoxia, and combine with siRNA knockdown of HIF-1α. Validate findings with metabolomic profiling to track citrate accumulation and downstream pathway alterations .

Q. How can crystallization conditions for HCA-TH hydrate forms be optimized for structural studies?

  • Crystallography Workflow : Screen solvent systems (e.g., water/ethanol mixtures) and temperature gradients. Use X-ray diffraction to compare hydrate stability vs. anhydrous forms. Computational modeling (e.g., Cambridge Structural Database analysis) can predict favorable hydration sites .

Q. What statistical frameworks are robust for analyzing HCA-TH’s dose-response in heterogeneous tissues?

  • Recommendations : Apply nonlinear mixed-effects modeling (NLME) to account for inter-organ variability. Pair with Bayesian hierarchical models to integrate prior data (e.g., pharmacokinetic parameters from earlier studies) .

Q. Methodological Considerations

Q. How to design a 3D tumor spheroid model for studying HCA-TH’s anti-cancer effects?

  • Protocol : Generate spheroids using HCT116 colon cancer cells in ultra-low attachment plates. Treat with HCA-TH and measure spheroid viability (ATP-based assays) and metabolite flux (e.g., extracellular acidification rate via Seahorse Analyzer). Include hypoxia chambers to mimic tumor microenvironments .

Q. What are key controls for in vivo studies assessing HCA-TH’s anti-inflammatory activity?

  • Critical Controls : Use lipopolysaccharide (LPS)-induced inflammation models with wild-type and NLRP3 knockout mice. Measure serum IL-1β/IL-6 via ELISA and compare with histopathological scores. Include a citrate-treated group to distinguish HCA-TH-specific effects from general tricarboxylate modulation .

Q. Data Interpretation & Conflict Resolution

Q. How to address discrepancies in HCA-TH’s bioavailability reported across species?

  • Resolution : Perform comparative pharmacokinetic studies in rodents and non-human primates using radiolabeled HCA-TH. Corrogate with in vitro permeability assays (Caco-2 monolayers) to identify species-specific absorption barriers .

Q. What analytical methods distinguish HCA-TH degradation products from endogenous metabolites?

  • Approach : Use high-resolution mass spectrometry (HRMS) with isotopic pattern matching and tandem MS/MS fragmentation. Compare fragmentation patterns with synthetic standards of suspected degradants (e.g., citrate or hydroxycitrate lactone) .

Properties

Molecular Formula

C6H7K3O8

Molecular Weight

324.41 g/mol

IUPAC Name

tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate

InChI

InChI=1S/C6H8O7.3K.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;3*+1;/p-3

InChI Key

PJAHUDTUZRZBKM-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[K+].[K+].[K+]

Origin of Product

United States

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